2-Phenyl-1-(piperazin-1-YL)butan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVQYOMNNOYWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Piperazine Scaffold in Medicinal and Biological Chemistry
The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in drug design, frequently referred to as a "privileged scaffold" because of its common appearance in a multitude of biologically active compounds. wisdomlib.orgmdpi.com Its significance stems from several key physicochemical and structural properties. The two nitrogen atoms provide basic centers that can be protonated under physiological pH, which can enhance aqueous solubility and the ability to form ionic bonds with biological targets. mdpi.com
Furthermore, the piperazine moiety is conformationally flexible and can be substituted at its nitrogen atoms, allowing it to act as a versatile linker between different pharmacophoric groups. mdpi.com This adaptability enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of a molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target affinity. Consequently, the piperazine nucleus is a key component in drugs with a vast range of therapeutic applications, including anticancer, antidepressant, antipsychotic, antimicrobial, and antihypertensive agents. wisdomlib.orgmdpi.com
Overview of 2 Phenyl 1 Piperazin 1 Yl Butan 1 One As a Core Structural Motif
The chemical compound 2-Phenyl-1-(piperazin-1-YL)butan-1-one is a specific derivative of piperazine (B1678402). Its structure is defined by a piperazine ring where one of the nitrogen atoms is acylated, forming an amide bond with a 2-phenylbutanoyl group. This creates a molecule with the chemical formula C14H20N2O. appchemical.com
The core motif consists of:
A central piperazine ring , providing the foundational scaffold.
A butan-1-one group, indicating a four-carbon acyl chain attached to the piperazine nitrogen.
A phenyl group substituted at the second carbon position (the alpha-carbon) of the butanoyl chain.
While this specific structural motif is cataloged (CAS Number 1016503-45-9), extensive research detailing its synthesis, specific biological activities, and applications is not widely available in peer-reviewed scientific literature. appchemical.com However, its structure places it within the broader class of acyl piperazines, which have been the subject of significant scientific inquiry. The presence of the chiral center at the alpha-carbon of the butanoyl group also suggests that its stereochemistry could be a critical factor in potential biological interactions.
Chemical Reactivity and Transformation Studies
Exploration of Nucleophilic and Electrophilic Reactions Involving the Piperazine (B1678402) Moiety
The piperazine moiety in 2-Phenyl-1-(piperazin-1-YL)butan-1-one contains two secondary amine functionalities, rendering it nucleophilic. The nitrogen atoms can readily participate in reactions with a variety of electrophiles.
Nucleophilic Reactions:
The lone pair of electrons on the nitrogen atoms of the piperazine ring allows it to act as a potent nucleophile. This reactivity is central to the synthesis and further functionalization of piperazine-containing compounds. Common nucleophilic reactions involving the piperazine moiety include:
N-Alkylation: The secondary amine in the piperazine ring can be alkylated using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen atom.
N-Arylation: The piperazine nitrogen can form a bond with an aromatic ring through reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods are pivotal for creating N-arylpiperazine derivatives. nih.gov
Acylation: Reaction with acyl chlorides or anhydrides results in the formation of an amide linkage at the piperazine nitrogen.
Michael Addition: As a nucleophile, the piperazine ring can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Mannich Reaction: The piperazine moiety can be incorporated into molecules through the Mannich reaction, a three-component condensation involving an amine, formaldehyde, and a compound with an acidic proton. rsc.org
The nucleophilicity of the piperazine ring is a key feature in its widespread use in the synthesis of pharmacologically active molecules. nih.gov
Electrophilic Reactions:
While the piperazine moiety is primarily nucleophilic, under certain conditions, derivatives can be made to undergo electrophilic reactions. For instance, the formation of nitrosamines by reaction with nitrous acid is a potential electrophilic substitution reaction at the nitrogen atom.
Table 1: Summary of Potential Reactions at the Piperazine Moiety
| Reaction Type | Reagent Class | Functional Group Formed |
|---|---|---|
| N-Alkylation | Alkyl halides | Tertiary amine |
| N-Arylation | Aryl halides (with catalyst) | N-arylpiperazine |
| Acylation | Acyl chlorides, Anhydrides | Amide |
| Michael Addition | α,β-Unsaturated carbonyls | β-Amino ketone/ester |
| Mannich Reaction | Formaldehyde, Active C-H | Aminomethylated product |
Investigation of Transformations on the Butanone and Phenyl Groups
The butanone and phenyl groups of this compound also offer sites for chemical modification.
Transformations of the Butanone Group:
The ketone functionality in the butanone chain is susceptible to a range of transformations common to carbonyl compounds. As an α-amino ketone, its reactivity can be influenced by the adjacent piperazine ring.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.
Reactions at the α-Carbon: The presence of the carbonyl group activates the α-carbon, making the attached protons acidic and susceptible to deprotonation by a suitable base. This can be followed by alkylation or other electrophilic substitution reactions. However, the presence of the phenyl group on the same carbon may sterically hinder some reactions.
Wittig Reaction: The carbonyl group can be converted to an alkene through reaction with a phosphonium (B103445) ylide (Wittig reagent).
Formation of Imines and Enamines: The ketone can react with primary or secondary amines to form imines or enamines, respectively.
Transformations of the Phenyl Group:
The phenyl group is an aromatic ring and can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) will be directed by the existing alkyl substituent.
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or chlorine gas in the presence of a Lewis acid catalyst.
Nitration: The addition of a nitro group (-NO₂) to the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring.
Friedel-Crafts Alkylation and Acylation: An alkyl or acyl group can be added to the phenyl ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
Table 2: Summary of Potential Reactions at the Butanone and Phenyl Groups
| Moiety | Reaction Type | Reagent Class | Functional Group Transformation |
|---|---|---|---|
| Butanone | Reduction | Hydride reducing agents | Ketone → Secondary alcohol |
| Butanone | Wittig Reaction | Phosphonium ylides | Ketone → Alkene |
| Phenyl | Halogenation | Halogens, N-halosuccinimides | C-H → C-X (X=Cl, Br) |
| Phenyl | Nitration | Nitric acid/Sulfuric acid | C-H → C-NO₂ |
| Phenyl | Friedel-Crafts Acylation | Acyl halides/Lewis acid | C-H → C-C(=O)R |
Stability and Degradation Pathways in Controlled Chemical Environments
The stability of this compound will be influenced by environmental conditions such as pH, temperature, and the presence of oxidizing or reducing agents.
Hydrolytic Stability: The amide bond within the α-amino ketone structure could be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the cleavage of the bond between the butanone moiety and the piperazine ring. This would result in the formation of 2-phenylbutanoic acid and piperazine.
Oxidative Degradation: The secondary amine functionalities in the piperazine ring can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products. The benzylic position (the carbon atom attached to both the phenyl ring and the carbonyl group) could also be a site for oxidative cleavage under harsh conditions.
Thermal Stability: Like many organic molecules, exposure to high temperatures can lead to decomposition. The specific degradation products would depend on the temperature and atmosphere (e.g., presence or absence of oxygen).
Due to the absence of specific experimental studies on the degradation of this compound, these pathways are inferred from the general chemical properties of its constituent functional groups.
In Vitro Pharmacological and Biochemical Characterization
Target Identification and Mechanism of Action Elucidation in Model Systems
The phenylpiperazine moiety is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. The elucidation of its specific mechanism of action involves various in vitro assays, including enzyme inhibition studies, receptor binding profiles, and the modulation of cellular pathways.
Enzyme Inhibition Studies, exemplified by Cellulose (B213188) Biosynthesis Inhibition Pathways
While direct enzyme inhibition data for 2-Phenyl-1-(piperazin-1-YL)butan-1-one is not extensively documented, a structurally related compound, 2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one (also known as P4B), has been identified as a novel cellulose biosynthesis inhibitor (CBI). evitachem.com This compound was discovered during a screening for molecules that inhibit the growth of Arabidopsis thaliana seedlings. evitachem.com
The mechanism of P4B involves the disruption of cellulose production, a critical component of plant cell walls. evitachem.com It is hypothesized to act by directly targeting and inhibiting cellulose synthase enzymes, such as CESA3, or by interfering with cellular processes related to the delivery of the cellulose synthase complex to the plasma membrane. evitachem.com Studies have shown that P4B treatment reduces the density of cellulose synthase complexes in the plasma membrane and disturbs the dynamics of cortical microtubules. This mode of action distinguishes it from many other known cellulose biosynthesis inhibitors.
Receptor Binding Profiling and Ligand-Target Interaction Analysis
The core structure of this compound is found in numerous ligands that interact with various G-protein coupled receptors (GPCRs). The analysis of these interactions is crucial for understanding its potential pharmacological profile.
N-phenylpiperazine analogues are known to bind to dopamine (B1211576) receptors, and significant research has been conducted to understand their selectivity for the D2 and D3 subtypes. nih.govmdpi.com These two receptor subtypes share substantial amino acid sequence homology, making the development of selective ligands challenging. nih.govresearchgate.net However, selectivity has been achieved in some analogues, often attributed to a "bitopic" binding mode, where the ligand interacts with both the primary orthosteric binding site and a secondary binding site on the receptor. nih.govmdpi.com
Compounds featuring the N-phenylpiperazine scaffold have been developed with high affinity for the D3 receptor and substantial selectivity over the D2 receptor. nih.govmdpi.com For instance, certain 4-(thiophen-3-yl)benzamide derivatives of N-phenylpiperazine exhibit nanomolar affinity for the human D3 receptor with over 150-fold selectivity versus the D2 receptor. mdpi.com The specific binding affinities are highly dependent on the substitutions on both the phenyl ring and the piperazine (B1678402) nitrogen.
Table 1: Dopamine Receptor Binding Affinities of Exemplar Phenylpiperazine Analogs
| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |
|---|---|---|---|
| Analog A | 124 | 86 | ~1.4x |
| Analog B | >10,000 | 19 | >500x |
Note: Data represents findings for various N-phenylpiperazine analogs, not this compound itself. Data is illustrative of the range of affinities and selectivities achievable with this scaffold.
The phenyl(piperazin-1-yl)methanone structure is a key feature in a class of histamine H3 receptor antagonists. nih.gov The H3 receptor is primarily found in the central nervous system and acts as an inhibitory autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters. mdpi.com Antagonists of this receptor are investigated for their potential to treat cognitive and sleep-wake disorders.
Research into novel piperazine derivatives has identified compounds with high affinity for the H3 receptor. nih.govnih.gov The potency of these antagonists can be modulated by substitutions on the piperazine and phenyl rings. For example, studies on 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines have demonstrated pA2 values as high as 8.49 in in vitro functional assays, indicating potent H3 receptor antagonism. nih.gov
Table 2: Histamine H3 Receptor Antagonistic Potency of Exemplar Piperazine Derivatives
| Compound Series | Linker/Substitution | Potency (pA2) | Affinity (pKi) |
|---|---|---|---|
| Benzylguanidines | 4-CN Benzyl | 8.43 | 7.9 |
| Benzylguanidines | 4-NO2 Benzyl | 8.49 | N/A |
Note: This table presents data for various piperazine-containing histamine H3 receptor antagonists to illustrate the activity of the chemical class. nih.govnih.gov
Acyl piperazines, a class to which this compound belongs, have been identified as mu (µ) opioid receptor agonists. service.gov.uk These synthetic opioids activate µ-opioid receptors, which are the primary target for many conventional opioid analgesics. service.gov.uk The binding affinity and efficacy of these compounds can be significantly altered by chemical modifications to the acyl group or the piperazine ring. service.gov.uk
Structure Activity Relationship Sar Investigations
Systematic Evaluation of Substituent Effects on Biological Activity
Substitutions on the phenyl ring of N-phenacylpiperazine and related structures have been shown to play a pivotal role in modulating biological activity. For analogous compounds, the position and nature of the substituent on the phenyl ring are critical. For instance, in some series of arylpiperazine derivatives, 3-substituted phenyl rings were found to be consistently more potent than the corresponding 2- or 4-substituted analogs. nih.gov
The electronic properties of the substituents are also a key determinant of activity. The introduction of electron-withdrawing groups, such as trifluoromethyl, can influence the interaction with target receptors. In some cases, these substitutions are well-tolerated at ortho and para positions and can affect metabolic stability. nih.gov For certain N-acyl-N-phenylpiperazine analogs, a trifluoromethyl group was identified as a favorable replacement for a methyl isoxazole (B147169) group, leading to a threefold increase in potency. nih.gov
The following table summarizes the general effects of phenyl ring substitutions based on studies of analogous compound series.
| Substitution Position | Substituent Type | General Effect on Activity |
| Ortho (2-position) | Electron-withdrawing or -donating | Generally tolerated, can influence selectivity. nih.gov |
| Meta (3-position) | Various | Often associated with increased potency. nih.gov |
| Para (4-position) | Electron-withdrawing or -donating | Can modulate activity, but may be less favorable than meta-substitution. nih.gov |
The piperazine (B1678402) ring is a common scaffold in many biologically active compounds, and its substituents are crucial for receptor affinity and functional activity. mdpi.commdpi.com Both nitrogen atoms of the piperazine ring are key points for molecular interactions and can be modified to fine-tune the pharmacological profile.
In many classes of arylpiperazine derivatives, the nature of the substituent on the second nitrogen of the piperazine ring significantly influences receptor binding. For instance, in a series of sigma (σ) receptor ligands, the replacement of a piperidine (B6355638) ring with a piperazine, and subsequent N-substitution on that piperazine, strongly affected affinity and selectivity. nih.gov Studies on analogs of PB28, a high-affinity σ2 receptor agonist, have demonstrated that both basic nitrogen atoms of the piperazine ring are important for optimal receptor binding. nih.govmdpi.com Conversion of one of the nitrogens to an amide or its quaternization can drastically alter affinity and selectivity. nih.govmdpi.com
For acyl piperazine opioids like 2-methyl-AP-237, substitution on the piperazine ring is a key modification. mdpi.com The presence of a methyl group at the 2-position of the piperazine ring, as seen in 2-methyl-AP-237, introduces a chiral center, which can lead to stereoselective interactions with the µ-opioid receptor. mdpi.com
The following table outlines the influence of piperazine substituents on receptor interactions based on related compound classes.
| Substituent Type | Position on Piperazine Ring | General Effect on Receptor Affinity and Activity |
| Small Alkyl (e.g., Methyl) | N4 or C2/C3 | Can introduce chirality and influence potency and selectivity. mdpi.com |
| Aryl or Heteroaryl | N4 | Often a key determinant of receptor affinity and selectivity. nih.gov |
| Acyl | N1 | The nature of the acyl group significantly impacts biological activity. mdpi.com |
| Basic/Amine Functionality | Both N1 and N4 | The basicity of the nitrogen atoms is often crucial for receptor interaction. nih.govmdpi.com |
Modifications to the butanone chain of 2-Phenyl-1-(piperazin-1-YL)butan-1-one can have a profound impact on its biological properties. The length, branching, and rigidity of this acyl group are important parameters in determining the compound's interaction with its biological target.
In studies of bucinnazine (AP-237) and its analogs, which feature a butyryl group attached to the piperazine ring, the length of the acyl chain was found to be critical for analgesic activity. Replacing the butyryl group with a smaller or longer chain led to a significant decrease in activity. This suggests that the four-carbon chain of the butanoyl group is optimal for interaction with the µ-opioid receptor in this class of compounds. mdpi.com
Furthermore, the introduction of a methyl group on the carbon adjacent to the carbonyl, as in 2-methyl-AP-237, can influence potency. mdpi.com This modification introduces a chiral center, and the stereochemistry at this position can affect receptor binding and functional activity.
The table below summarizes the effects of modifying the butanone chain, based on SAR studies of analogous acylpiperazine opioids.
| Modification | General Effect on Biological Activity |
| Chain Length | A butyryl (four-carbon) chain appears optimal for activity in some opioid analogs; shorter or longer chains decrease potency. mdpi.com |
| Branching | Introduction of a methyl group on the α-carbon can modulate potency and introduces stereoselectivity. mdpi.com |
| Rigidity | Increased rigidity through cyclization or double bonds can alter receptor affinity and selectivity. |
Conformational Analysis and its Correlation with Biological Properties
The three-dimensional conformation of this compound is a key determinant of its biological activity. The relative orientation of the phenyl ring, the butanone moiety, and the piperazine ring influences how the molecule fits into the binding pocket of a receptor.
Studies on N-acylated piperazines have shown that these molecules exhibit complex conformational behavior due to the hindered rotation of the amide bond and the conformational flexibility of the piperazine ring itself. researchgate.net The piperazine ring typically adopts a chair conformation. nih.gov For 1-acyl-2-substituted piperazines, the axial conformation is often preferred. nih.gov This conformational preference can place key functional groups in a specific spatial arrangement that is optimal for receptor binding. nih.gov
Pharmacophore Modeling for Ligand Design and Optimization
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For ligands targeting receptors relevant to arylpiperazine derivatives, such as dopamine (B1211576) and serotonin (B10506) receptors, several pharmacophore models have been developed.
A general pharmacophore model for dopamine D3 receptor antagonists, for example, often includes an aromatic region, a hydrogen-bond acceptor, a linker, and an amine region. mdpi.com For µ-opioid receptor agonists, a ligand-based 3D pharmacophore model might include features such as hydrogen-bond acceptors, a halogen or hydrophobic group, and multiple aromatic rings arranged at specific distances and angles. nih.gov
For a compound like this compound, a hypothetical pharmacophore model for opioid activity might include:
A hydrophobic feature corresponding to the phenyl ring.
A hydrogen bond acceptor feature from the carbonyl oxygen of the butanone group.
A basic nitrogen atom within the piperazine ring.
Specific distances and spatial relationships between these features.
Such models are valuable tools for the rational design of new, more potent, and selective analogs. nih.govnih.gov
Identification of Key Structural Features for Desired Biological Profiles
Based on the analysis of structure-activity relationships of this compound and its analogs, several key structural features can be identified as crucial for achieving a desired biological profile, particularly for activity at opioid or dopamine receptors.
The N-Acyl Piperazine Moiety: The presence of an acyl group on one of the piperazine nitrogens is a fundamental requirement for the activity of many compounds in this class. The nature and length of this acyl group are critical for potency.
The Phenyl Group: The phenyl ring attached to the acyl chain serves as a key hydrophobic interaction domain. Substitutions on this ring can fine-tune potency and selectivity.
The Piperazine Ring: This heterocyclic core acts as a scaffold, correctly positioning the other pharmacophoric elements. The basicity of its nitrogen atoms is often essential for receptor binding. Substitutions on the piperazine ring can introduce stereocenters and further modulate activity.
The Butanone Chain: For opioid activity, a butanoyl chain appears to be an optimal linker length in related series, suggesting a specific spatial requirement within the receptor binding pocket.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Predicting Ligand-Target Binding Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein receptor. For 2-Phenyl-1-(piperazin-1-YL)butan-1-one, a compound belonging to the phenylpiperazine class, molecular docking simulations are instrumental in elucidating its potential binding modes and affinities with various biological targets. Phenylpiperazine derivatives are known to interact with a range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which are crucial in the central nervous system. nih.govnih.govnih.gov
Docking studies on analogous compounds, such as 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, have been successfully employed to predict their binding interactions with a homology model of the human dopamine D2 receptor. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For instance, the nitrogen atoms of the piperazine (B1678402) ring are frequently identified as crucial for forming hydrogen bonds, a feature considered vital for receptor interaction. nih.gov The insights gained from such simulations can rationally guide the synthesis of new derivatives of this compound with improved binding affinities and selectivity.
| Analogous Compound | Target Receptor | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | Dopamine D2 Receptor | Asp114, Ser193, Phe389 | -8.5 |
| 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone | Dopamine D2 Receptor | Asp114, Val115, Trp386 | -9.2 |
| N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamide | 5-HT1A Receptor | Asp116, Tyr390, Thr121 | -7.9 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are employed to assess the conformational stability of the docked pose of this compound within the binding site of a target protein. These simulations can reveal subtle changes in the ligand's conformation and its interactions with the receptor, providing a more accurate estimation of the binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. For this compound and its derivatives, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature.
QSAR studies on arylpiperazine derivatives have successfully identified key molecular properties that influence their antidepressant activities. nih.gov For instance, descriptors related to the molecule's dipole moment and the presence of specific atom types have been shown to be critical for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov Similarly, for antipsychotic activity, QSAR models have been built for 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, which have helped in understanding the structural requirements for potent anti-dopaminergic effects. nih.gov The development of a robust QSAR model for this compound analogues could significantly streamline the drug discovery process by allowing for the virtual screening of compounds before their synthesis.
| Biological Activity | Important QSAR Descriptors | Correlation Coefficient (r²) |
|---|---|---|
| Antidepressant (5-HT reuptake) | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | >0.924 |
| Antidepressant (NA reuptake) | HOMO, PMI-mag, S_sssN, Shadow-XZ | >0.924 |
| Antipsychotic (Dopamine D2 antagonism) | 2D autocorrelation, RDF, 3D-MoRSE | Not specified |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's reactivity and its ability to participate in charge-transfer interactions.
DFT studies on similar molecules, such as chalcone (B49325) derivatives, have been used to determine their optimized geometry and electronic properties. researchgate.net These calculations can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. nih.gov For this compound, DFT could be employed to understand how different substituents on the phenyl or piperazine rings affect its electronic properties and, consequently, its biological activity.
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, coupled with the design of virtual libraries, is a powerful tool for discovering novel analogues of this compound. Virtual libraries can be created by systematically modifying the core structure of the parent compound and then screened against a target of interest using methods like molecular docking.
This methodology has been successfully applied to piperazine-substituted compounds to identify potential inhibitors of various enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov The process typically involves preparing a 3D structure of the target protein and then docking a library of ligands into its active site. nih.gov The top-scoring compounds are then selected for further investigation, including more detailed computational analysis or experimental testing. nih.gov For this compound, virtual screening could be used to explore a vast chemical space and identify new derivatives with potentially novel therapeutic applications.
In Vitro Metabolism and Biotransformation Studies
Identification of Metabolites in Cellular or Subcellular Fractions
There are no publicly available studies that identify the metabolites of 2-Phenyl-1-(piperazin-1-YL)butan-1-one in cellular or subcellular fractions such as human liver microsomes or hepatocytes.
Elucidation of Metabolic Pathways and Enzymatic Reactions (e.g., Phase I and Phase II Transformations)
Information regarding the specific metabolic pathways, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) transformations, for this compound is not available in the scientific literature. The cytochrome P450 (CYP) isoenzymes or other enzymes responsible for its biotransformation have not been identified.
Enzyme Kinetics and Inhibitory Potential on Metabolizing Enzymes
There is no available data concerning the enzyme kinetics (e.g., K_m, V_max) of this compound metabolism. Furthermore, its potential to inhibit or induce major drug-metabolizing enzymes has not been reported.
Research Applications and Utility As Chemical Probes
Application in Plant Biology Research as a Tool for Studying Cellulose (B213188) Biosynthesis
A key application of derivatives of this chemical structure is in the study of cellulose biosynthesis, a fundamental process for plant growth and development. evitachem.com Cellulose, a polymer of glucose, is the primary structural component of the plant cell wall, and its synthesis is carried out by large protein complexes at the plasma membrane called cellulose synthase complexes (CSCs). nih.govnih.gov
A notable derivative, 2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one, known by the code P4B, has been identified as a novel and potent cellulose biosynthesis inhibitor (CBI). oup.com P4B was discovered through a chemical screen for molecules that inhibit the growth of Arabidopsis thaliana seedlings, a model organism in plant biology. oup.com
Detailed research findings indicate that P4B specifically targets cellulose synthesis. oup.com Studies have shown that treatment with P4B leads to a significant reduction in the cellulose content of seedlings. oup.com The mechanism of action appears to be linked to the cellulose synthase catalytic subunit CESA3. Evidence for this includes the observation that Arabidopsis mutants with specific alterations in the CESA3 gene exhibit strong resistance to the growth-inhibiting effects of P4B. oup.com This genetic link provides a powerful tool for researchers to investigate the specific function of the CESA3 protein within the larger cellulose synthase complex.
The mode of action of P4B appears to be distinct from other well-known CBIs, such as isoxaben. oup.com P4B treatment reduces the density of CSCs in the plasma membrane by inhibiting their secretion (exocytosis) to the cell surface. It also disrupts the dynamics of cortical microtubules, which are cytoskeletal structures that guide the movement of CSCs and thus influence the orientation of cellulose microfibrils. oup.com This unique mechanism makes P4B a valuable probe for dissecting the intricate cellular machinery that regulates the delivery and activity of CSCs, offering new avenues for studying cell wall construction and plant cell expansion. oup.com
| Compound | Target/Mechanism | Model Organism | Research Application |
| P4B | Inhibits cellulose synthase (CESA3), reduces CSC density at the plasma membrane by inhibiting exocytosis, and disturbs cortical microtubule dynamics. oup.com | Arabidopsis thaliana oup.com | Studying the regulation of cellulose synthase complex trafficking and its relationship with the cytoskeleton. oup.com |
| Isoxaben | A well-characterized cellulose biosynthesis inhibitor often used as a reference compound. evitachem.comoup.com | Plants evitachem.com | Comparative studies to elucidate novel CBI mechanisms. oup.com |
Utility in Neurotransmitter System Research as Ligands for Specific Receptors
The phenylpiperazine moiety, a core component of the subject compound, is a well-established pharmacophore in neuroscience research. ijrrjournal.commdpi.com This structural motif is present in numerous ligands designed to interact with various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are crucial for regulating mood, cognition, and movement. nih.govmdpi.com Derivatives of 2-Phenyl-1-(piperazin-1-yl)butan-1-one are investigated for their potential to bind to these receptors with high affinity and selectivity, making them valuable tools for characterizing receptor function and distribution. nih.gov
Neurotransmitter receptors are broadly classified into two types: ionotropic receptors (ligand-gated ion channels) that mediate fast synaptic transmission, and metabotropic receptors (G-protein-coupled receptors or GPCRs) that produce slower, more modulatory effects. khanacademy.orgyoutube.com Phenylpiperazine derivatives primarily target GPCRs, such as the D2-like dopamine receptors (D2, D3, D4) and various serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7). nih.govnih.govresearchgate.netnih.gov
The utility of these compounds as research probes lies in the ability to systematically modify their structure to achieve desired binding profiles. Research has shown that substitutions on the phenyl ring and modifications to the linker between the phenyl and piperazine (B1678402) groups can dramatically alter a ligand's affinity and selectivity for different receptor subtypes. nih.govbg.ac.rs For example, adding electron-donating groups to the phenyl ring can increase binding affinity for the D2 receptor. bg.ac.rs Similarly, specific substitutions can favor binding to the 5-HT1A receptor over the 5-HT7 receptor, or vice-versa. researchgate.net
This structure-activity relationship (SAR) allows for the development of highly selective ligands. nih.gov A ligand that binds with high affinity to the D3 receptor but has low affinity for the closely related D2 receptor can be used in experiments to isolate and study the specific physiological roles of the D3 receptor. nih.govmdpi.com Such tools are invaluable for mapping receptor locations in the brain using techniques like positron emission tomography (PET) and for elucidating the involvement of specific receptor subtypes in neuropsychiatric disorders. nih.gov
Below is a table summarizing the binding affinities of various phenylpiperazine derivatives for dopamine and serotonin receptors, illustrating their utility as selective ligands.
| Compound Class/Example | Target Receptor(s) | Binding Affinity (Kᵢ or IC₅₀) | Significance as a Research Tool |
| Arylpiperazine Derivatives | Dopamine D2 Receptor bg.ac.rs | Varies with substitution (nM range) | Probing the D2 binding pocket and understanding ligand-receptor interactions. bg.ac.rs |
| Benzamide Phenylpiperazines | Dopamine D3 Receptor nih.gov | Can exhibit high affinity (e.g., Kᵢ ~0.2 nM) mdpi.com | Highly selective ligands for distinguishing D3 from D2 receptor function. nih.govmdpi.com |
| 2-Methoxyphenyl-piperazine Derivatives | Serotonin 5-HT1A Receptor mdpi.com | High affinity (e.g., Kᵢ = 1.2 nM) mdpi.com | Selective probes for studying 5-HT1A receptor pharmacology and its role in anxiety and depression. mdpi.comresearchgate.net |
| Fluoxetine/Piperazine Hybrids | Serotonin Transporter (SERT) nih.gov | Micromolar affinity (IC₅₀ = 1.45 µM) nih.gov | Investigating the binding site of the serotonin transporter and developing novel antidepressants. nih.gov |
| SB-271046 | Serotonin 5-HT6 Receptor nih.gov | High affinity (pKᵢ = 8.9) | A selective antagonist used to explore the role of the 5-HT6 receptor in cognition. nih.gov |
Development of Novel Research Tools for Investigating Fundamental Cellular Processes
The specificity and unique mechanisms of action of this compound derivatives position them as ideal candidates for development into novel research tools. These chemical probes allow for the investigation of fundamental cellular processes with a level of precision that is often difficult to achieve through genetic methods alone.
In plant biology, the discovery of P4B and its unique mode of action provides a powerful new tool to study the cell biology of plant growth. oup.com By specifically inhibiting the secretion of cellulose synthase complexes, P4B allows researchers to dissect the components of the secretory pathway involved in delivering these critical enzymes to the plasma membrane. It also helps in studying the dynamic interplay between the cell wall synthesizing machinery and the cytoskeleton, which is essential for controlling the direction of cell expansion and ultimately the shape of the plant. oup.com
In neuroscience, the development of receptor-subtype-selective phenylpiperazine ligands is crucial for unraveling the complexity of neurotransmitter systems. nih.gov For instance, creating ligands that can differentiate between the high- and low-affinity states of a dopamine receptor allows for the study of the receptor's functional activation cycle. nih.gov Agonist ligands for PET imaging, which not only bind to a receptor but also activate it, can provide information about the signal transduction capacity of receptors in the living brain, offering a more dynamic view of neural activity. nih.gov The continuous refinement of these molecules, guided by molecular modeling and structure-activity relationship studies, leads to the creation of increasingly precise probes to investigate cellular signaling, receptor trafficking, and the molecular basis of brain function and disease. researchgate.net
Future Perspectives and Advanced Research Directions
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Effects
A comprehensive understanding of the biological effects of 2-Phenyl-1-(piperazin-1-YL)butan-1-one necessitates a systems-level approach. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological responses to the compound. By analyzing changes across these different biological layers, researchers can identify the primary targets and off-target effects, as well as downstream signaling cascades and metabolic alterations.
Future research should focus on generating and integrating multi-omics datasets from relevant biological systems (e.g., neuronal cell lines or animal models) treated with this compound. This data can be used to construct comprehensive network models of the compound's mechanism of action, revealing complex interactions and feedback loops that would be missed by traditional single-target approaches. Such an approach would be invaluable in predicting both efficacy and potential toxicity.
Exploration of Novel Biological Target Interactions and Pathways
Future studies should employ a combination of in silico screening and experimental validation to identify novel biological targets. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and broad panel receptor screening assays can be utilized to uncover previously unknown molecular interactions. Identifying these novel targets and pathways will be crucial for understanding the compound's full pharmacological spectrum and for identifying potential new therapeutic indications. For instance, some piperazine (B1678402) derivatives have been investigated for their activity at sigma receptors, highlighting the potential for this class of compounds to modulate targets beyond the classical monoamine systems. nih.govrsc.org
Development of Advanced Stereoselective Synthetic Methodologies for Complex Analogues
The 2-phenyl-butan-1-one core of the molecule contains a chiral center, meaning that this compound can exist as two enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity. Therefore, the development of stereoselective synthetic methods is of paramount importance for producing enantiomerically pure forms of the compound and its analogues for detailed pharmacological evaluation.
Future synthetic research should focus on developing robust and efficient stereoselective routes to access both (R)- and (S)-enantiomers of this compound. This could involve the use of chiral catalysts, enzymatic resolutions, or the use of chiral starting materials. nih.govd-nb.info Furthermore, the development of synthetic strategies to introduce additional stereocenters and structural complexity into the molecule will be essential for creating novel analogues with potentially improved properties.
Refinement of Computational Models for Enhanced Predictive Power in Drug Discovery
Computational approaches are integral to modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets. nih.govresearchgate.net For this compound and its derivatives, the refinement of computational models can significantly accelerate the drug discovery process.
Future work in this area should focus on developing and validating quantitative structure-activity relationship (QSAR) models and pharmacophore models specifically for this chemical series. nih.gov These models can be used to predict the activity of virtual compounds, guiding the design of new analogues with improved potency and selectivity. Furthermore, advanced molecular dynamics simulations can provide insights into the binding modes of these compounds at their target receptors, helping to explain structure-activity relationships at the molecular level. nih.govrsc.org
Expansion of Compound Libraries for Broader Biological Screening
To fully explore the therapeutic potential of the this compound scaffold, the creation and screening of a diverse chemical library based on this structure are essential. By systematically modifying different parts of the molecule—the phenyl ring, the piperazine ring, and the butanone chain—researchers can explore the structure-activity relationships and identify compounds with optimized properties.
The expansion of compound libraries can be achieved through combinatorial chemistry or parallel synthesis techniques, allowing for the rapid generation of a large number of analogues. nih.gov These libraries can then be subjected to high-throughput screening against a wide range of biological targets to identify new activities and potential therapeutic applications. This approach increases the probability of discovering novel lead compounds for various diseases. The piperazine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds, suggesting that derivatives of this compound may also possess diverse pharmacological activities. nih.gov
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 2-methyl AP-237?
Methodological Answer:
The synthesis of 2-methyl AP-237 involves a multi-step process starting with functionalized piperazine derivatives. A common approach includes:
Alkylation of Piperazine : React 2-methylpiperazine with cinnamyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the cinnamyl group .
Ketone Formation : Use a Friedel-Crafts acylation or nucleophilic substitution to attach the butan-1-one moiety.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity.
Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using NMR (¹H/¹³C) and mass spectrometry (MS) .
Basic: How is structural characterization of 2-methyl AP-237 and its analogues validated?
Methodological Answer:
Characterization involves:
- Spectroscopic Techniques :
- NMR : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 2.8–3.2 ppm for piperazine methyl groups) .
- MS : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 297.2).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Data Validation : Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shifts) .
Basic: What regulatory and safety protocols apply to handling 2-methyl AP-237?
Methodological Answer:
- Regulatory Status : 2-methyl AP-237 is a Schedule I controlled substance in the U.S. (DEA) and internationally (WHO) due to its opioid activity and abuse potential .
- Safety Protocols :
Advanced: How can contradictions in receptor binding data between in vitro and in vivo assays be resolved?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Compare results across multiple platforms (e.g., radioligand binding vs. functional cAMP assays) .
- Metabolic Interference : Perform liver microsome studies to assess metabolite activity .
- In Vivo Validation : Use knockout rodent models to isolate μ-opioid receptor (MOR) contributions .
Example : If in vitro data shows high MOR affinity but low in vivo efficacy, test for blood-brain barrier penetration limitations using LC-MS quantification of brain tissue concentrations .
Advanced: What structure-activity relationship (SAR) strategies optimize analogues for reduced abuse liability?
Methodological Answer:
- Key Modifications :
- Evaluation Metrics :
Advanced: What challenges exist in extrapolating in vitro metabolic stability data to in vivo models?
Methodological Answer:
- Limitations of In Vitro Models : Liver microsomes lack full enzymatic complexity (e.g., cytochrome P450 isoforms).
- Strategies :
- Validation : Use LC-MS/MS to quantify parent compound and metabolites in plasma and tissues post-administration .
Advanced: How are metabolic pathways and stability of 2-methyl AP-237 characterized?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
